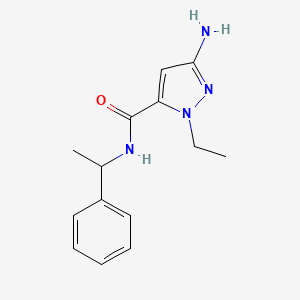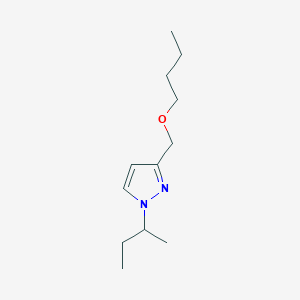![molecular formula C21H21BrN2O3 B2461949 N-(5-allyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-4-bromobenzamide CAS No. 921562-02-9](/img/structure/B2461949.png)
N-(5-allyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-4-bromobenzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
This compound is a derivative of benzamide, which is an organic compound consisting of a carboxyamide group that is attached to a phenyl group . It also contains an oxazepine ring, which is a seven-membered heterocyclic compound containing one oxygen and one nitrogen atom.
Synthesis Analysis
The synthesis of such complex organic compounds usually involves multiple steps, each requiring specific reagents and conditions . The exact synthesis pathway would depend on the specific structure of the compound and the starting materials available.Molecular Structure Analysis
The molecular structure of a compound can be determined using various spectroscopic techniques, such as infrared (IR) spectroscopy, nuclear magnetic resonance (NMR) spectroscopy, and mass spectrometry . These techniques can provide information about the types of bonds and functional groups present in the molecule.Chemical Reactions Analysis
The chemical reactions that a compound can undergo depend on its functional groups. For example, the amide group in benzamides can participate in various reactions, such as hydrolysis, reduction, and condensation .Physical and Chemical Properties Analysis
The physical and chemical properties of a compound, such as its melting point, boiling point, solubility, and reactivity, can be determined through various laboratory tests.Scientific Research Applications
1. Synthesis and Structural Analysis
A study by Almansour et al. (2016) explores the synthesis of benzimidazole-tethered oxazepine heterocyclic hybrids, closely related to the compound . These compounds are synthesized in several steps from o-phenylenediamine and have been analyzed using spectroscopic and X-ray diffraction methods. This research highlights the molecular structure and charge distributions of similar compounds, offering insights into their potential applications in various scientific fields (Almansour et al., 2016).
2. Photophysical Properties
Petrovskii et al. (2017) conducted research on dimethyl 3-(2-bromophenyl)dibenzo[b,f]pyrrolo[1,2-d][1, 4]oxazepine-1,2-dicarboxylate, a compound with a similar structural framework. This study focuses on the synthesis, crystal structure, and photophysical properties of the compound, which shows strong blue emission in dichloromethane. Such research is indicative of the potential applications of N-(5-allyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-4-bromobenzamide in the field of photophysics and materials science (Petrovskii et al., 2017).
3. Nonlinear Optical (NLO) Applications
The study by Almansour et al. (2016) also delves into the nonlinear optical properties of benzimidazole-tethered oxazepine compounds, revealing their potential as candidates for NLO applications. Such findings suggest that this compound could have significant applications in the development of optical materials and devices (Almansour et al., 2016).
4. Kinase Inhibitor Synthesis
Naganathan et al. (2015) describe the synthesis of a benzoxazepine core present in several kinase inhibitors. This research includes the scalable synthesis of 7-bromobenzoxazepine, highlighting the relevance of such compounds in pharmaceutical research, particularly in the development of kinase inhibitors (Naganathan et al., 2015).
5. Protein-Tyrosine Kinase (PTK) Inhibitors
Li et al. (2017) synthesized 3,4-dihydro-1-benzoxepin-5(2H)-one derivatives and evaluated their activity as protein-tyrosine kinase inhibitors. This study suggests that derivatives of benzoxepine, similar to this compound, have potential applications in the development of new therapeutic agents targeting PTKs (Li et al., 2017).
Mechanism of Action
Safety and Hazards
Future Directions
Properties
IUPAC Name |
4-bromo-N-(3,3-dimethyl-4-oxo-5-prop-2-enyl-2H-1,5-benzoxazepin-7-yl)benzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21BrN2O3/c1-4-11-24-17-12-16(23-19(25)14-5-7-15(22)8-6-14)9-10-18(17)27-13-21(2,3)20(24)26/h4-10,12H,1,11,13H2,2-3H3,(H,23,25) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GJEZFCKZJPVWIM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(COC2=C(C=C(C=C2)NC(=O)C3=CC=C(C=C3)Br)N(C1=O)CC=C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21BrN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
429.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![Ethyl 4-(2-((2,3-dihydrobenzo[b][1,4]dioxin-6-yl)amino)-2-oxoethoxy)-6-oxo-1-phenyl-1,6-dihydropyridazine-3-carboxylate](/img/structure/B2461866.png)


![4-[benzyl(methyl)amino]-N-(2,3-dihydro-1,4-benzodioxin-6-yl)-6-methylpyrazolo[1,5-a]pyrazine-2-carboxamide](/img/structure/B2461871.png)
![N-(1a,2,3,7b-Tetrahydro-1H-cyclopropa[a]naphthalen-1-yl)prop-2-enamide](/img/structure/B2461872.png)
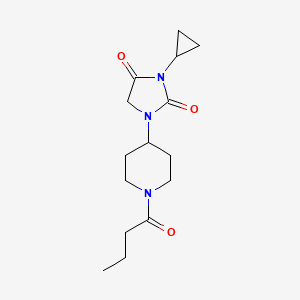
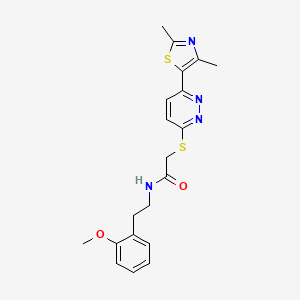
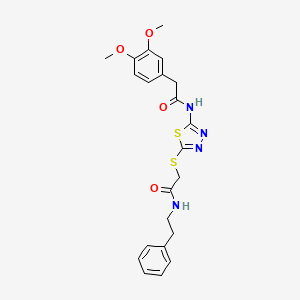


![6-Cyclopropyl-2-[1-(2-phenoxypropanoyl)piperidin-4-yl]pyridazin-3-one](/img/structure/B2461885.png)
![4,7-Dimethyl-2-[(3-methylphenyl)methyl]-6-propan-2-ylpurino[7,8-a]imidazole-1,3-dione](/img/structure/B2461886.png)
